1,6-Naphthalenedisulfonate

Geothermal tracers Hydrothermal stability Thermal decomposition

Researchers requiring isomer-specific naphthalenedisulfonates face supply inconsistency and thermal stability trade-offs. 1,6-NDS (CAS 525-37-1) resolves these challenges: • Geothermal tracing: Intermediate thermal stability (1,5-NDS < 1,6-NDS < 2,6-NDS); distinct 2-NS breakdown signature via HPLC-FLD. • Materials chemistry: Exclusive 1D coordination polymer topology with 462 nm fluorescence. • Synthesis: Optimized 49.05% yield; scalable from 2-naphthalene sulfonic acid (74% yield). Supplied with full COA; RT storage; ambient shipping.

Molecular Formula C10H6O6S2-2
Molecular Weight 286.3 g/mol
Cat. No. B1224069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6-Naphthalenedisulfonate
Molecular FormulaC10H6O6S2-2
Molecular Weight286.3 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-]
InChIInChI=1S/C10H8O6S2/c11-17(12,13)8-4-5-9-7(6-8)2-1-3-10(9)18(14,15)16/h1-6H,(H,11,12,13)(H,14,15,16)/p-2
InChIKeyHEWDOWUUTBCVJP-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,6-Naphthalenedisulfonate: Technical Specifications and Procurement-Relevant Properties for Industrial and Research Applications


1,6-Naphthalenedisulfonate (1,6-NDS, CAS 525-37-1) is a member of the naphthalenedisulfonic acid isomer family, which consists of twelve possible positional isomers [1]. It is a colorless, water-soluble solid with a reported melting point of 125 °C [1]. 1,6-NDS is primarily synthesized through the sulfonation of naphthalene, often with oleum, as a co-product with the 1,5-isomer [1]. This compound serves as a crucial industrial intermediate for the production of azo dyes, pharmaceuticals, and agricultural chemicals [2]. Beyond its traditional role as a dye precursor, 1,6-NDS has gained significant traction in advanced fields such as geothermal reservoir tracing, capillary electrophoresis, and coordination polymer synthesis [2] [3].

1,6-Naphthalenedisulfonate: Why Substituting with a Different NDS Isomer is Scientifically Unjustified


The substitution of one naphthalenedisulfonate (NDS) isomer for another is not a straightforward procurement decision due to profound differences in their molecular geometry and electronic structure. These fundamental differences translate into quantifiable variations in thermal stability [1], reactivity during synthesis [2], and performance in applications ranging from chromatography [3] to materials chemistry [4]. For example, the 1,5-NDS isomer exhibits significantly lower thermal stability in hydrothermal conditions compared to 1,6-NDS, with a relative stability order established as 1,5-NDS < 1,6-NDS < 2,6-NDS [1]. Furthermore, the selective separation of a specific isomer from a mixed disulfonation product is a known industrial challenge, highlighting that each isomer possesses unique properties that cannot be assumed to be interchangeable [5]. The following section provides the quantitative evidence that differentiates 1,6-NDS from its closest analogs.

Quantitative Performance Metrics for 1,6-Naphthalenedisulfonate: A Comparative Evidence Guide for Scientific Procurement


Differential Thermal Stability in Hydrothermal Environments: A Comparative Study of NDS Isomers

In a direct comparative study of NDS isomer stability in hydrothermal solutions, 1,6-NDS demonstrated intermediate thermal stability. The relative stability of four NDS isomers was found to increase in the order 1,5-NDS < 1,6-NDS < 2,6-NDS < 2,7-NDS under the tested conditions (0.050 mol kg−1 NaCl, temperatures up to 330°C) [1]. Specifically, 1,6-NDS was more stable than 1,5-NDS but less stable than 2,6-NDS and 2,7-NDS [1]. Furthermore, the breakdown pathway of 1,6-NDS was characterized: it forms mainly 2-naphthalene sulfonate (2-NS) as a primary decomposition product, whereas above 300°C, it generates significant amounts of naphthalene (NAP) [1].

Geothermal tracers Hydrothermal stability Thermal decomposition

Selective Formation and Separation of 1,6-NDS: Quantifying Synthetic Yield and Purity

The synthesis and isolation of 1,6-NDS from a mixture of disulfonation isomers is a process driven by reaction kinetics and thermodynamic control. Sulfonation of naphthalene-1-sulfonic acid in 98.5% H2SO4 at 25.0 °C yields a mixture containing 32% 1,6-disulfonic acid, 58% 1,5-disulfonic acid, and 10% 1,7-disulfonic acid [1]. In contrast, sulfonation of naphthalene-2-sulfonic acid under identical conditions produces a mixture containing 74% 1,6-disulfonic acid, 18% 1,7-disulfonic acid, and 4% 2,6- + 2,7-disulfonic acid [1]. A dedicated synthesis route using a mixed SO3PY/H2SO4 sulfonating agent can achieve a yield of 49.05% for sodium 1,6-naphthalene disulfonate under optimized conditions (170°C, feed ratio SO3PY:98% H2SO4:naphthalene = 1.5:1.5:1) [2]. Furthermore, a patented separation process allows for the selective isolation of high-purity 1,6-NDS from reaction mixtures by adjusting the sulfuric acid concentration to 35-90 wt% and temperature to 0-80°C [3].

Sulfonation selectivity Isomer separation Process chemistry

Chromatographic Performance: 1,6-NDS as a Mobile Phase in Anion Exchange Chromatography

1,6-Naphthalenedisulfonate, as part of the broader class of naphthalene di- and tri-sulfonates, has been evaluated as a mobile phase additive for anion exchange chromatography. In a comparative study using naphthalene mono-, di-, and tri-sulfonates as eluents, conductivity detection was found to be 5 to 16 times more sensitive than indirect photometric detection for all analytes tested, including F−, Cl−, NO2−, Br−, NO3−, and SO4= [1]. Detection limits achieved for chloride ion were 0.04 ng using conductivity detection versus 0.1 ng using indirect photometry [1]. While this study does not provide a direct, head-to-head comparison of different NDS isomers, it establishes the performance baseline for the di-sulfonate class, which includes 1,6-NDS, in this specific application.

Ion chromatography Mobile phase additive Conductivity detection

Coordination Chemistry: Formation of a 1D Chain Coordination Polymer with Copper

1,6-Naphthalenedisulfonate acts as a bridging ligand in the synthesis of coordination polymers, yielding distinct structural motifs. A copper coordination polymer, [Cu(1,6-nds)(py)4]n·2.5nH2O, was synthesized and characterized by single-crystal X-ray diffraction [1]. The structure reveals a one-dimensional (1D) chain where the two sulfonate groups of the 1,6-NDS anion bridge with two copper ions via coordination bonds [1]. This 1D chain structure is a direct consequence of the 1,6-substitution pattern, which dictates the vector of the bridging sulfonate groups. While other NDS isomers (e.g., 1,5-NDS, 2,6-NDS, 2,7-NDS) have been used to construct various metal-organic frameworks, the specific 1,6-isomer leads to this unique 1D chain topology [2]. Furthermore, the polymer displays a strong fluorescence emission peak centered at 462 nm [1].

Coordination polymer Crystal engineering Luminescent materials

Recommended Application Scenarios for 1,6-Naphthalenedisulfonate Based on Verified Performance Advantages


Geothermal Reservoir Tracing

1,6-NDS is recommended as a geothermal tracer in environments where its intermediate thermal stability is advantageous. Its relative stability order (1,5-NDS < 1,6-NDS < 2,6-NDS < 2,7-NDS) allows for tailored selection based on reservoir temperature and desired test duration [1]. The distinct breakdown product of 1,6-NDS (2-NS, and naphthalene above 300°C) provides a clear analytical signature, facilitating its detection and quantification in complex brine matrices using HPLC with fluorescence detection [2].

Anion Analysis via Ion Chromatography and Capillary Electrophoresis

1,6-NDS is an effective component of mobile phases or background electrolytes for the separation and detection of inorganic anions. When used as an eluent in anion exchange chromatography, it enables conductivity detection with sensitivities 5 to 16 times greater than indirect photometric detection, achieving low nanogram detection limits (e.g., 0.04 ng for Cl-) [1]. Similarly, in capillary electrophoresis, naphthalene di-sulfonates like 1,6-NDS serve as UV-absorbing electrolytes for indirect photometric detection of a wide range of anions, enabling efficient separations (e.g., 22 anions in 18 minutes) [2].

Synthesis of 1D Chain Coordination Polymers

1,6-NDS is a specific bridging ligand for the controlled synthesis of one-dimensional (1D) chain coordination polymers, as demonstrated by the formation of [Cu(1,6-nds)(py)4]n·2.5nH2O [1]. This 1D topology is a direct result of the 1,6-substitution pattern and differs from the 2D or 3D frameworks formed by other NDS isomers. The resulting polymer exhibits strong fluorescence at 462 nm, making it a candidate for luminescent materials research [1].

High-Purity Intermediate for Dyes and Pharmaceuticals

1,6-NDS is a key intermediate in the synthesis of specific azo dyes and pharmaceuticals [1]. Its procurement for these applications is justified by established synthetic routes that can yield the isomer with 49.05% yield under optimized conditions [2] and patented separation processes that ensure high purity [3]. The selective formation of 1,6-NDS from 2-naphthalene sulfonic acid (74% yield) further supports its viable and cost-effective production for industrial use [4].

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